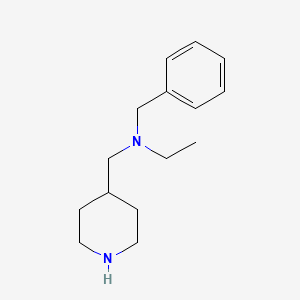

Benzyl-ethyl-piperidin-4-ylmethyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl-ethyl-piperidin-4-ylmethyl-amine is a versatile chemical compound with a wide range of applications in scientific research. It is known for its unique properties that make it suitable for various fields, including drug discovery, organic synthesis, and material science advancements.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-ethyl-piperidin-4-ylmethyl-amine typically involves the reaction of piperidine derivatives with benzyl and ethyl groups. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidines, including this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl-ethyl-piperidin-4-ylmethyl-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or ethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Benzyl-ethyl-piperidin-4-ylmethyl-amine is extensively used in scientific research due to its unique properties. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: It is used in the study of biological pathways and interactions.

Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mécanisme D'action

The mechanism of action of Benzyl-ethyl-piperidin-4-ylmethyl-amine involves its interaction with specific molecular targets and pathways. It can act as a monoamine releasing agent, selectively releasing neurotransmitters such as dopamine and norepinephrine . This action is mediated through its binding to monoamine transporters and receptors, influencing neurotransmitter release and uptake.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Benzylpiperidine: Acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.

Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

Tetrahydroisoquinoline: A structural analog with applications in medicinal chemistry.

Uniqueness

Benzyl-ethyl-piperidin-4-ylmethyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively release monoamines and its versatility in synthetic applications make it a valuable compound in various research fields.

Activité Biologique

Benzyl-ethyl-piperidin-4-ylmethyl-amine (BEPA) is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, structure-activity relationships (SAR), and its implications in various therapeutic contexts.

Chemical Structure and Properties

BEPA features a piperidine ring, which is a common motif in many biologically active compounds. The structural formula can be represented as follows:

The presence of the benzyl and ethyl groups enhances its lipophilicity, potentially facilitating its ability to cross biological membranes and interact with various receptors.

Biological Activity Overview

1. Neuroprotective Effects

Research has highlighted the neuroprotective properties of piperidine derivatives, including BEPA. Compounds structurally similar to BEPA have shown significant inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. For instance, a study demonstrated that a related compound exhibited an IC50 value of 4.4 μM against AChE, indicating potent inhibitory activity that could translate to neuroprotection in neuronal cell lines like SH-SY5Y .

2. Antiviral Activity

Piperidine derivatives, including those with benzyl substitutions, have been explored for their antiviral properties. A class of N-benzyl piperidine compounds has shown promise as inhibitors of the influenza virus H1N1 through mechanisms involving hemagglutinin fusion peptide interactions . These findings suggest that BEPA may possess similar antiviral capabilities worth investigating.

3. Anticancer Potential

The antiproliferative activity of piperidine derivatives has been documented in various cancer cell lines. For example, studies have indicated that certain piperidine-based compounds can significantly reduce cell viability in MDA-MB-231 breast cancer cells at concentrations as low as 6.25 µM . The mechanism often involves the induction of apoptosis and modulation of cell cycle progression.

Structure-Activity Relationship (SAR)

Understanding the SAR of BEPA is crucial for optimizing its biological activity. Key modifications to the piperidine structure can influence its efficacy:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Benzyl group | Enhances lipophilicity and receptor binding | |

| Ethyl group | May improve pharmacokinetic properties | |

| Position of amine | Critical for receptor selectivity |

Case Studies

-

Neuroprotective Activity

A study evaluated a series of benzylpiperidine derivatives for their neuroprotective effects against oxidative stress in neuronal cells. The most effective compound showed an 80% viability rate at 12.5 µM concentration compared to controls . -

Antiviral Efficacy

In a comparative analysis, N-benzyl-4,4-disubstituted piperidines were tested against influenza A viruses, demonstrating low micromolar activity and identifying key interactions essential for binding . -

Anticancer Studies

Various derivatives were screened against multiple cancer cell lines, with some compounds exhibiting IC50 values indicating potent antiproliferative effects. For instance, compounds with specific functional groups showed enhanced activity against MDA-MB-231 cells .

Propriétés

IUPAC Name |

N-benzyl-N-(piperidin-4-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-2-17(12-14-6-4-3-5-7-14)13-15-8-10-16-11-9-15/h3-7,15-16H,2,8-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHZXUDHPUMGHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCNCC1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.